molecular formula C8H8N2O2S B3433079 3-(2-Thienyl)piperazine-2,5-dione CAS No. 132289-68-0

3-(2-Thienyl)piperazine-2,5-dione

Cat. No.: B3433079
CAS No.: 132289-68-0
M. Wt: 196.23 g/mol
InChI Key: JRMRWILUSIZZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Thienyl)piperazine-2,5-dione is a heterocyclic compound that features a piperazine ring fused with a thiophene ring

Mechanism of Action

Target of Action

It’s known that piperazine-2,5-dione derivatives exhibit anticancer activities , suggesting they may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It’s synthesized via a post-ugi cascade reaction . The compound’s interaction with its targets likely involves binding to specific proteins or enzymes, altering their function and leading to changes in cellular processes.

Pharmacokinetics

Its predicted density is 1351±006 g/cm3 , which may influence its absorption and distribution in the body.

Result of Action

3-(2-Thienyl)piperazine-2,5-dione has been shown to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines . This suggests that the compound’s action results in decreased proliferation of these cancer cells.

Biochemical Analysis

Biochemical Properties

3-(2-Thienyl)piperazine-2,5-dione plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as tryptophan synthase and tyrosine kinase, influencing their activity. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific biochemical context . Additionally, this compound has been observed to bind with certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as AsPC-1 and SW1990, the compound has demonstrated significant growth inhibition, indicating its potential as an anticancer agent . It influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins . Its impact on cellular metabolism includes alterations in metabolic flux and energy production pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function . Additionally, the compound can activate certain enzymes by stabilizing their active conformation. Changes in gene expression are mediated through interactions with transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell growth and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as growth inhibition of cancer cells without significant toxicity . At higher doses, toxic or adverse effects have been observed, including damage to healthy tissues and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of precise dosage control in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Its interactions with metabolic enzymes can result in either the activation or inhibition of specific pathways, depending on the cellular context .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Thienyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and halogenated thiophene compounds .

Scientific Research Applications

3-(2-Thienyl)piperazine-2,5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piperazine-2,5-dione: A structurally similar compound that also exhibits bioactive properties.

    Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde share the thiophene ring structure and have similar chemical reactivity.

Uniqueness

3-(2-Thienyl)piperazine-2,5-dione is unique due to the combination of the piperazine and thiophene rings, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a versatile building block in medicinal chemistry and materials science .

Properties

IUPAC Name

3-thiophen-2-ylpiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c11-6-4-9-8(12)7(10-6)5-2-1-3-13-5/h1-3,7H,4H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMRWILUSIZZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299206
Record name 3-(2-Thienyl)-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132289-68-0
Record name 3-(2-Thienyl)-2,5-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132289-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)-2,5-piperazinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6.4 g of methyl 2-thienyl-N-(tert.-butoxycarbonylaminoacetyl)aminoacetate and 200 ml of formic acid is stirred at room temperature for 15 h. The volatile fractions are stripped off in vacuo, and the residue is heated to boiling in a mixture of 80 ml of toluene and 300 ml of butanol under reflux for 3 h. The solvents are then removed in a rotary evaporator, and the residue is recrystallized from methanol.
Name
methyl 2-thienyl-N-(tert.-butoxycarbonylaminoacetyl)aminoacetate
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Thienyl)piperazine-2,5-dione
Reactant of Route 2
3-(2-Thienyl)piperazine-2,5-dione
Reactant of Route 3
3-(2-Thienyl)piperazine-2,5-dione
Reactant of Route 4
3-(2-Thienyl)piperazine-2,5-dione
Reactant of Route 5
3-(2-Thienyl)piperazine-2,5-dione
Reactant of Route 6
3-(2-Thienyl)piperazine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.